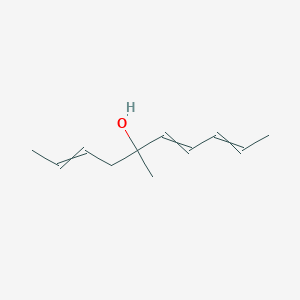
5-Methyldeca-2,6,8-trien-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyldeca-2,6,8-trien-5-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure characterized by three conjugated double bonds and a methyl group attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldeca-2,6,8-trien-5-OL can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield the desired product. This reaction typically requires a basic catalyst and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using recyclable basic ionic liquids as catalysts. These catalysts offer the advantage of being environmentally friendly and can be reused multiple times without significant loss of activity .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyldeca-2,6,8-trien-5-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyldeca-2,6,8-trienal (aldehyde) or 5-Methyldeca-2,6,8-trienoic acid (carboxylic acid).
Reduction: 5-Methyldecane.
Substitution: 5-Methyldeca-2,6,8-trien-5-yl chloride or 5-Methyldeca-2,6,8-trien-5-yl bromide.
Aplicaciones Científicas De Investigación
5-Methyldeca-2,6,8-trien-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role as a pheromone in insect communication
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 5-Methyldeca-2,6,8-trien-5-OL involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another pheromone component with a similar structure but different chain length and functional group position.
(3Z,6Z)-Dodeca-3,6-dien-1-ol: A related compound with two double bonds instead of three.
Uniqueness
5-Methyldeca-2,6,8-trien-5-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fifth carbon. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
88691-62-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-methyldeca-2,6,8-trien-5-ol |
InChI |
InChI=1S/C11H18O/c1-4-6-8-10-11(3,12)9-7-5-2/h4-8,10,12H,9H2,1-3H3 |
Clave InChI |
XURXJNUKKIVZBS-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(C)(C=CC=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


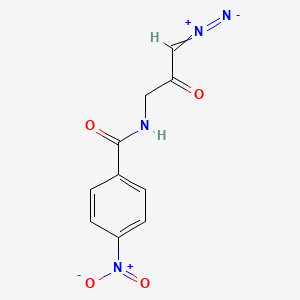
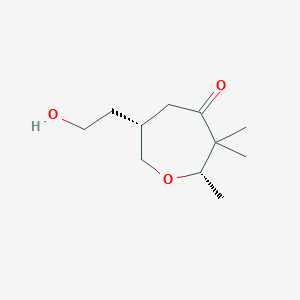
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
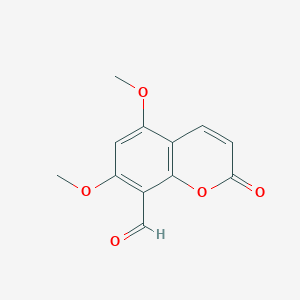

![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
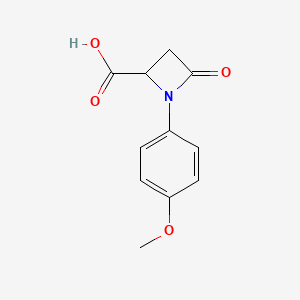
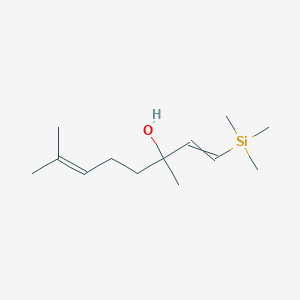
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
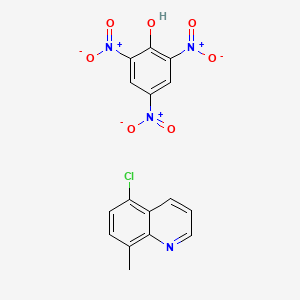
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
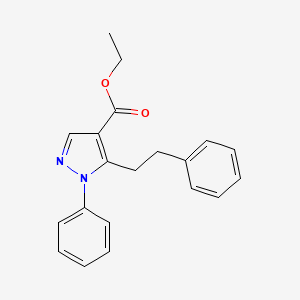
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
